2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is a chemical compound with the molecular formula C12H16O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a benzofuran core with multiple methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione typically involves the oxidation of benzofuran compounds. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and catalysts. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially at the methyl groups, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Transition metals like palladium and platinum are used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells. The exact pathways depend on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-2,2,4,6-tetramethylbenzofuran: Shares a similar core structure but differs in the position and number of methyl groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A derivative with an amino group, known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another amino derivative with similar properties.
Uniqueness
2,2,4,7-Tetramethyl-2,3-dihydrobenzofuran-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14O3 |
---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,2,4,7-tetramethyl-3H-1-benzofuran-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-6-8-5-12(3,4)15-11(8)7(2)10(14)9(6)13/h5H2,1-4H3 |
InChI-Schlüssel |
PXNWHZSXWZVCTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC(OC2=C(C(=O)C1=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.